1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
This compound is a type of imidazole, which is a planar five-membered ring. It is composed of two nitrogen atoms and three carbon atoms. It also has a sulfonyl group attached to a methoxy-dimethylphenyl group, and a phenyl group attached to the imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar imidazole ring, the bulky phenyl and sulfonyl groups, and the electron-donating methoxy group. These features could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
As an imidazole derivative, this compound might participate in various chemical reactions. For example, it could act as a nucleophile in substitution reactions or as a base in elimination reactions. The sulfonyl group might also be susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the imidazole ring might contribute to its basicity, while the sulfonyl group might enhance its polarity .Scientific Research Applications
Antinociceptive Pharmacology
A study on the antinociceptive pharmacology of a related compound showcased its role as a novel nonpeptidic B1 receptor antagonist. This compound demonstrated significant antinociceptive actions in various animal models, indicating its potential utility for treating inflammatory pain states and certain aspects of neuropathic pain (Porreca et al., 2006).
Versatile Host for Anions
Imidazole containing bisphenol and its salts with various acids have been structurally characterized, demonstrating the compound's ability to form extensive hydrogen-bonded structures. These findings highlight its potential as a versatile host for anions in structural chemistry (Nath & Baruah, 2012).
Heterogeneous Nanocatalyst Application
The compound has been used in the synthesis of various substituted imidazoles under solvent-free conditions, showcasing its role as a recyclable heterogeneous nanocatalyst. This research emphasizes its significance in green chemistry and catalysis (Naeimi & Aghaseyedkarimi, 2016).
Photochromism Study
A study on the synthesis and photochromism of dimers of related imidazoles reveals the compound's photochromic properties in solution upon irradiation, suggesting its applicability in photoresponsive materials (Bai et al., 2010).
Aryl Sulfide and Sulfone Preparation
Research on the preparation of aryl sulfides and sulfones from related imidazoles highlights the compound's utility in the synthesis of sulfide and sulfone derivatives, which are relevant in various chemical transformations (Egolf & Bilder, 1994).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-14(2)17(10-9-16(13)23-3)24(21,22)20-12-11-19-18(20)15-7-5-4-6-8-15/h4-10H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZVCRGIZMSEEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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